molecular formula C25H28N4O3 B2955097 Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251624-12-0

Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2955097
CAS No.: 1251624-12-0
M. Wt: 432.524
InChI Key: NNVDMYOJJZJNFR-UHFFFAOYSA-N
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Description

Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate molecular structure, which includes a naphthyridine ring, a piperidine moiety, and an ethyl benzoate group

Scientific Research Applications

Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Naphthyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthyridine intermediate.

    Formation of the Ethyl Benzoate Group: The final step involves the esterification of the intermediate compound with ethyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler, reduced compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl acetate
  • Methyl butyrate

Uniqueness

Ethyl 3-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is unique due to its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

ethyl 3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-32-25(31)18-9-7-10-19(14-18)28-22-20-12-11-16(2)27-23(20)26-15-21(22)24(30)29-13-6-5-8-17(29)3/h7,9-12,14-15,17H,4-6,8,13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVDMYOJJZJNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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